molecular formula C8H7FN2 B1501199 6-fluoro-2-methyl-2H-indazole CAS No. 348-39-0

6-fluoro-2-methyl-2H-indazole

Cat. No.: B1501199
CAS No.: 348-39-0
M. Wt: 150.15 g/mol
InChI Key: SXYYLXWNRUQNQZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2H-indazole is a fluorinated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalyzed Reactions: One common method involves the use of transition metals like palladium or copper to catalyze the formation of the indazole ring.

  • Reductive Cyclization Reactions: This involves the reduction of azides to form the indazole core.

  • Consecutive Formation of C–N and N–N Bonds: This method uses 2-azidobenzaldehydes and amines to form the indazole ring without the need for a catalyst or solvent.

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.

  • Reduction: Reduction reactions can reduce the fluorine atom or other functional groups.

  • Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, NaH).

Major Products Formed:

  • Oxidation: Products can include carboxylic acids, aldehydes, and ketones.

  • Reduction: Products can include alcohols and amines.

  • Substitution: Products can include halogenated derivatives and alkylated compounds.

Scientific Research Applications

6-Fluoro-2-methyl-2H-indazole is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

6-Fluoro-2-methyl-2H-indazole is compared with other similar compounds such as 6-bromo-2-methyl-2H-indazole and 5-fluoro-2-methyl-2H-indazole. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 6-Bromo-2-methyl-2H-indazole

  • 5-Fluoro-2-methyl-2H-indazole

  • 6-Chloro-2-methyl-2H-indazole

  • 5-Bromo-2-methyl-2H-indazole

Each of these compounds has unique properties and applications, making them valuable in different contexts.

Properties

IUPAC Name

6-fluoro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYYLXWNRUQNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672065
Record name 6-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-39-0
Record name 6-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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